molecular formula C15H15NO4S B1677543 Methyl 3-(4-methylbenzenesulfonamido)benzoate

Methyl 3-(4-methylbenzenesulfonamido)benzoate

Cat. No.: B1677543
M. Wt: 305.4 g/mol
InChI Key: CVKBYFCJQSPBOI-UHFFFAOYSA-N
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Description

Methyl 3-(4-methylbenzenesulfonamido)benzoate is a benzoate ester derivative featuring a 4-methylbenzenesulfonamido (tosylamido) substituent at the 3-position of the aromatic ring. Its molecular formula is C₁₅H₁₅NO₄S (molecular weight: 305.35 g/mol). The sulfonamide moiety is known for its electron-withdrawing properties and hydrogen-bonding capacity, which influence reactivity and solubility .

Preparation Methods

The synthesis of MSAB involves several steps, starting with the preparation of the intermediate compounds. The synthetic route typically includes the following steps:

Industrial production methods for MSAB are not widely documented, but the laboratory synthesis involves standard organic synthesis techniques, including purification steps such as recrystallization or chromatography to obtain a high-purity product .

Chemical Reactions Analysis

MSAB undergoes several types of chemical reactions, primarily focusing on its interaction with β-catenin:

Common reagents and conditions used in these reactions include:

The major products formed from these reactions are degraded β-catenin and downregulated Wnt/β-catenin target genes .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Methyl 3-(4-methylbenzenesulfonamido)benzoate with structurally related benzoate derivatives, focusing on substituents, molecular properties, and synthetic yields:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Synthetic Yield (%) Key Spectral Data
This compound 4-methylbenzenesulfonamido C₁₅H₁₅NO₄S 305.35 Not reported IR: S=O stretches ~1350–1300 cm⁻¹
Methyl (S)-4-(2-(3-(3-chlorophenyl)ureido)-2-phenylacetamido)benzoate (4b) 3-chlorophenyl, ureido C₂₃H₂₀ClN₃O₄ 437.87 44 ESI–MS: m/z 438.1 [M+H]⁺
Methyl 3-[(4-cyanobenzyl)oxy]benzoate (23o) 4-cyanobenzyloxy C₁₆H₁₃NO₃ 267.28 Not reported Not available
Methyl 4-[(4-cyanobenzyl)oxy]benzoate (23n) 4-cyanobenzyloxy C₁₆H₁₃NO₃ 267.28 Not reported Not available

Key Observations:

  • Sulfonamido vs. Ureido Groups : The sulfonamido group in the target compound enhances polarity and hydrogen-bonding capacity compared to ureido substituents (e.g., compound 4b). This difference may affect solubility in polar solvents and biological activity .
  • Synthetic Yields : Compound 4b achieved a 44% yield via urea coupling, while nitration methods for similar benzoates () showed variable efficiency, highlighting the impact of substituents on reaction pathways .

Spectroscopic Comparisons

  • Infrared Spectroscopy: The sulfonamido group in the target compound exhibits characteristic S=O symmetric and asymmetric stretches at 1350–1300 cm⁻¹ and 1150–1120 cm⁻¹, respectively . In contrast, nitrated benzoates (e.g., nitro groups) show strong NO₂ stretches near 1520 cm⁻¹ and 1350 cm⁻¹, while cyano groups (23n, 23o) absorb sharply at 2240 cm⁻¹ .
  • Mass Spectrometry : ESI–MS data for compound 4b (m/z 438.1 [M+H]⁺) and 4c (m/z 439.2 [M+H]⁺) confirm the influence of chloro vs. fluoro substituents on molecular weight .

Challenges in Characterization

  • HNMR Limitations : Studies on nitrated benzoate analogs () faced challenges in obtaining high-resolution HNMR data, possibly due to complex splitting patterns or low solubility .

Biological Activity

Methyl 3-(4-methylbenzenesulfonamido)benzoate, commonly referred to as MSAB, is an organic compound with significant biological activity, particularly in the fields of cancer research and medicinal chemistry. This article provides a detailed overview of its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

  • Chemical Formula : C₁₅H₁₅NO₄S
  • Molecular Weight : 305.35 g/mol
  • Structural Features : MSAB contains a benzoate moiety substituted with a sulfonamide group, enhancing its lipophilicity and influencing its pharmacokinetic properties.

Biological Activities

MSAB exhibits several notable biological activities:

  • Anticancer Properties :
    • MSAB has demonstrated potent anti-tumor effects in Wnt-dependent cancer cells, making it a valuable tool for studying cancer biology and developing new therapies.
    • It interacts specifically with β-catenin, a key protein in the Wnt signaling pathway, promoting its degradation and inhibiting cell proliferation in cancerous cells .
  • Inhibition of Enzymes :
    • The compound has been found to inhibit several cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2C9), affecting drug metabolism and potential interactions with other pharmaceutical agents.
  • Cellular Effects :
    • MSAB influences cellular functions by modulating signaling pathways, gene expression, and metabolic processes. Its ability to induce β-catenin ubiquitination leads to significant changes in cellular behavior.

Target Interaction

  • Primary Target : β-catenin
  • Mode of Action : MSAB binds directly to β-catenin within the Armadillo repeat region, facilitating its ubiquitination and proteasomal degradation. This action effectively downregulates Wnt/β-catenin target genes, inhibiting pathways crucial for cancer cell survival and proliferation .

Biochemical Pathways Affected

  • The main biochemical pathway influenced by MSAB is the Wnt/β-catenin signaling pathway , which plays a critical role in cell growth and differentiation .

Case Studies

  • Cancer Cell Studies :
    • In vitro studies using human cancer cell lines (e.g., HCT116) have shown that MSAB significantly reduces cell viability in Wnt-dependent contexts, highlighting its potential as an anticancer agent.
    • Comparative studies with other Wnt inhibitors (e.g., XAV939, ICG-001) indicate that MSAB's unique mechanism offers advantages in targeting specific aspects of the Wnt signaling pathway.
  • Pharmacokinetics :
    • MSAB is soluble in organic solvents like chloroform and DMSO, which facilitates its use in laboratory settings for various biochemical assays.

Comparative Analysis with Similar Compounds

Compound NameMechanism of ActionUnique Aspects
MSABDirect β-catenin binding; promotes degradationSelective inhibition of Wnt/β-catenin signaling
XAV939Stabilizes axin; promotes β-catenin degradationDifferent mechanism targeting axin stabilization
ICG-001Inhibits β-catenin/CREB-binding protein interactionBlocks transcriptional activity rather than degradation

Q & A

Q. What are the recommended synthetic routes for Methyl 3-(4-methylbenzenesulfonamido)benzoate, and how can reaction conditions be optimized to minimize byproducts?

Answer:
A common approach involves coupling 4-methylbenzenesulfonyl chloride with methyl 3-aminobenzoate under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond. Optimization includes:

  • Temperature control : Maintaining 0–5°C during sulfonylation reduces side reactions like hydrolysis .
  • Solvent selection : Dichloromethane or THF minimizes competing ester hydrolysis .
  • Stoichiometry : A 1.2:1 molar ratio of sulfonyl chloride to amine ensures complete conversion while limiting excess reagent .
    Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the product. Monitor by TLC and HPLC to detect byproducts like unreacted amine or sulfonate esters .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) during structural elucidation?

Answer:
Contradictions often arise from overlapping signals or conformational flexibility. Strategies include:

  • 2D NMR (COSY, HSQC, HMBC) : Assigns proton-proton correlations and heteronuclear couplings to confirm connectivity .
  • X-ray crystallography : Resolves ambiguities in stereochemistry and hydrogen bonding (e.g., sulfonamide NH orientation) .
  • Computational validation : Compare experimental IR spectra with DFT-calculated vibrational modes .
    For example, a 2024 study resolved conflicting NMR assignments for a sulfonamide analog using X-ray data to confirm the sulfonyl group’s spatial orientation .

Q. What advanced analytical techniques are critical for purity assessment in pharmaceutical research?

Answer:

  • HPLC-PDA/MS : Detects impurities <0.1% using C18 columns (acetonitrile/water + 0.1% formic acid) .
  • Chiral chromatography : Ensures enantiomeric purity if asymmetric centers are present .
  • Thermogravimetric analysis (TGA) : Quantifies residual solvents or moisture affecting stability .
    Regulatory guidelines (USP, EMA) require method validation for specificity, linearity, and robustness .

Q. What computational methods predict reactivity and stability under experimental conditions?

Answer:

  • DFT calculations : Model reaction pathways (e.g., sulfonamide bond formation) and transition states to predict activation energies .
  • Molecular dynamics (MD) : Simulate solubility in solvents like DMSO or ethanol by analyzing solvation shells .
  • QSPR models : Correlate substituent effects (e.g., methyl vs. trifluoromethyl groups) with stability .

Q. How to design experiments evaluating the sulfonamide group’s role in biological activity?

Answer:

  • Structure-activity relationship (SAR) studies : Synthesize analogs (e.g., replacing sulfonamide with carbamate) and compare bioactivity .
  • Isothermal titration calorimetry (ITC) : Measures binding affinity to target proteins (e.g., carbonic anhydrase) .
  • Metabolic stability assays : Incubate with liver microsomes to assess sulfonamide resistance to oxidative degradation .

Q. Strategies to address low yields in coupling reactions during synthesis?

Answer:

  • Catalyst optimization : Use DMAP or HOBt to enhance coupling efficiency .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 100°C, 150 W) .
  • In situ FTIR monitoring : Tracks sulfonamide formation in real time to halt reactions at peak yield .

Q. How is crystallographic data utilized to confirm molecular conformation?

Answer:
Single-crystal X-ray diffraction determines:

  • Bond lengths/angles : Sulfonamide S–N distances (~1.63 Å) vs. sulfonate (~1.42 Å) confirm bond order .
  • Torsional angles : Planarity of the sulfonamide-benzene linkage impacts stacking interactions .
  • Hydrogen-bond networks : Stabilizes crystal packing (e.g., NH···O=C interactions) .

Q. Key considerations for developing stability-indicating assays under accelerated degradation?

Answer:

  • Forced degradation : Expose to heat (40–60°C), UV light, and acidic/alkaline conditions to identify degradation products .
  • LC-HRMS : Characterizes degradation pathways (e.g., ester hydrolysis to benzoic acid) .
  • ICH Q1A guidelines : Validate assay precision under stress conditions .

Q. How to identify and characterize unknown impurities in batches?

Answer:

  • LC-MS/MS : Fragmentation patterns differentiate isobaric impurities (e.g., methyl vs. ethyl esters) .
  • NMR spiking : Co-inject suspected reference standards (e.g., methyl 4-methylbenzoate) to confirm identity .
  • Elemental analysis : Verifies stoichiometry (e.g., %C, %H) against theoretical values .

Q. Role of the benzenesulfonamide methyl group in physicochemical properties?

Answer:

  • Lipophilicity : Methyl increases logP by ~0.5 vs. H, enhancing membrane permeability (validate via shake-flask method) .
  • Thermal stability : DSC shows methyl derivatives have higher melting points (ΔTm = +20°C) due to improved packing .
  • Solubility : Methyl reduces aqueous solubility by 30% compared to polar substituents (e.g., –OH) .

Properties

IUPAC Name

methyl 3-[(4-methylphenyl)sulfonylamino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S/c1-11-6-8-14(9-7-11)21(18,19)16-13-5-3-4-12(10-13)15(17)20-2/h3-10,16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVKBYFCJQSPBOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

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Top-N result to add to graph 6

Feasible Synthetic Routes

Methyl 3-(4-methylbenzenesulfonamido)benzoate
Methyl 3-(4-methylbenzenesulfonamido)benzoate
Methyl 3-(4-methylbenzenesulfonamido)benzoate
Methyl 3-(4-methylbenzenesulfonamido)benzoate
Methyl 3-(4-methylbenzenesulfonamido)benzoate
Methyl 3-(4-methylbenzenesulfonamido)benzoate

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